molecular formula C17H23NO3S B1327187 Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898788-17-5

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1327187
CAS No.: 898788-17-5
M. Wt: 321.4 g/mol
InChI Key: OXHWWDKZKZANPS-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiomorpholine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate typically involves a multi-step process. One common method includes the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate
  • Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

Comparison: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is unique due to the position of the thiomorpholinomethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Biological Activity

Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C15H19N1O3S1
  • Molecular Weight : 305.39 g/mol

The presence of the thiomorpholine moiety is believed to enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that this compound may influence the Hedgehog signaling pathway, which is crucial in developmental processes and is implicated in several cancers.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a significant role in regulating cell growth and differentiation. Dysregulation of this pathway is often associated with tumorigenesis. This compound may act as an inhibitor of this pathway, potentially offering therapeutic benefits in treating tumors characterized by aberrant Hh signaling.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, studies on similar derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Al-Suwaidan et al., 2013Quinazolinone analoguesMCF-7 (breast cancer)12.5Apoptosis induction
Gawad et al., 2011Related phenylbutyratesA549 (lung cancer)10.2Cell cycle arrest

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Anticonvulsant Activity

In addition to its anticancer potential, preliminary investigations have suggested that related compounds exhibit anticonvulsant activity. This effect may be mediated through modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Table 2: Summary of Anticonvulsant Activity Studies

Study ReferenceCompound TestedModel UsedED50 (mg/kg)Mechanism
Gawad et al., 2011Quinazolinone derivativesRat model5.0GABAergic modulation

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs, which demonstrated promising results in vitro against various cancer cell lines. The study highlighted the importance of structural modifications on the compound's efficacy and selectivity towards specific cancer types.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-22-11-9-18/h3-5,12H,2,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHWWDKZKZANPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643401
Record name Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-17-5
Record name Ethyl γ-oxo-3-(4-thiomorpholinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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